

# Carindacillin: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name:	Carindacillin
CAS No.:	35531-88-5
Cat. No.:	B1212590

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## Abstract

**Carindacillin**, an indanyl ester of carbenicillin, is a semisynthetic penicillin antibiotic.[1][2][3] It functions as an orally bioavailable prodrug that, following administration, is rapidly hydrolyzed in the body to release its active form, carbenicillin.[2][3] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Carindacillin**. Detailed methodologies for its synthesis and analysis, alongside quantitative data on its efficacy, pharmacokinetics, and toxicity, are presented to support further research and development.

## Chemical Structure and Identification

**Carindacillin** is chemically identified as (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4] It is commonly administered as its sodium salt.[3]

Table 1: Chemical Identification of **Carindacillin** and its Sodium Salt

Identifier	Carindacillin	Carindacillin Sodium
IUPAC Name	(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4]	sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5]
CAS Number	35531-88-5[4]	26605-69-6[5]
Chemical Formula	C <sub>26</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub> S[4]	C <sub>26</sub> H <sub>25</sub> N <sub>2</sub> NaO <sub>6</sub> S[5]
Synonyms	Carbenicillin indanyl, Indanyl carbenicillin[2]	Geocillin, Carindapen[5]

## Physicochemical Properties

A summary of the key physicochemical properties of **Carindacillin** and its active metabolite, carbenicillin, is provided below.

Table 2: Physicochemical Properties of **Carindacillin** and Carbenicillin

Property	Carindacillin	Carindacillin Sodium	Carbenicillin
Molecular Weight	494.56 g/mol [4]	516.54 g/mol [5]	378.40 g/mol [6]
Melting Point	Not available	207-213 °C	Not available
Solubility	Not available	≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[7]	Soluble in water and alcohol[8]
pKa	Not available	Not available	pKa1: 2.76, pKa2: 3.5[8]

## Mechanism of Action

**Carindacillin** is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by esterases in the small intestine to form carbenicillin, the active antibacterial agent.[2][3] Carbenicillin belongs to the  $\beta$ -lactam class of antibiotics and acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[9][10] Specifically, it acylates the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][9] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2][5]



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Mechanism of Action of **Carindacillin**.

## Experimental Protocols

### General Synthesis of Penicillin Derivatives (Adapted for Carindacillin)

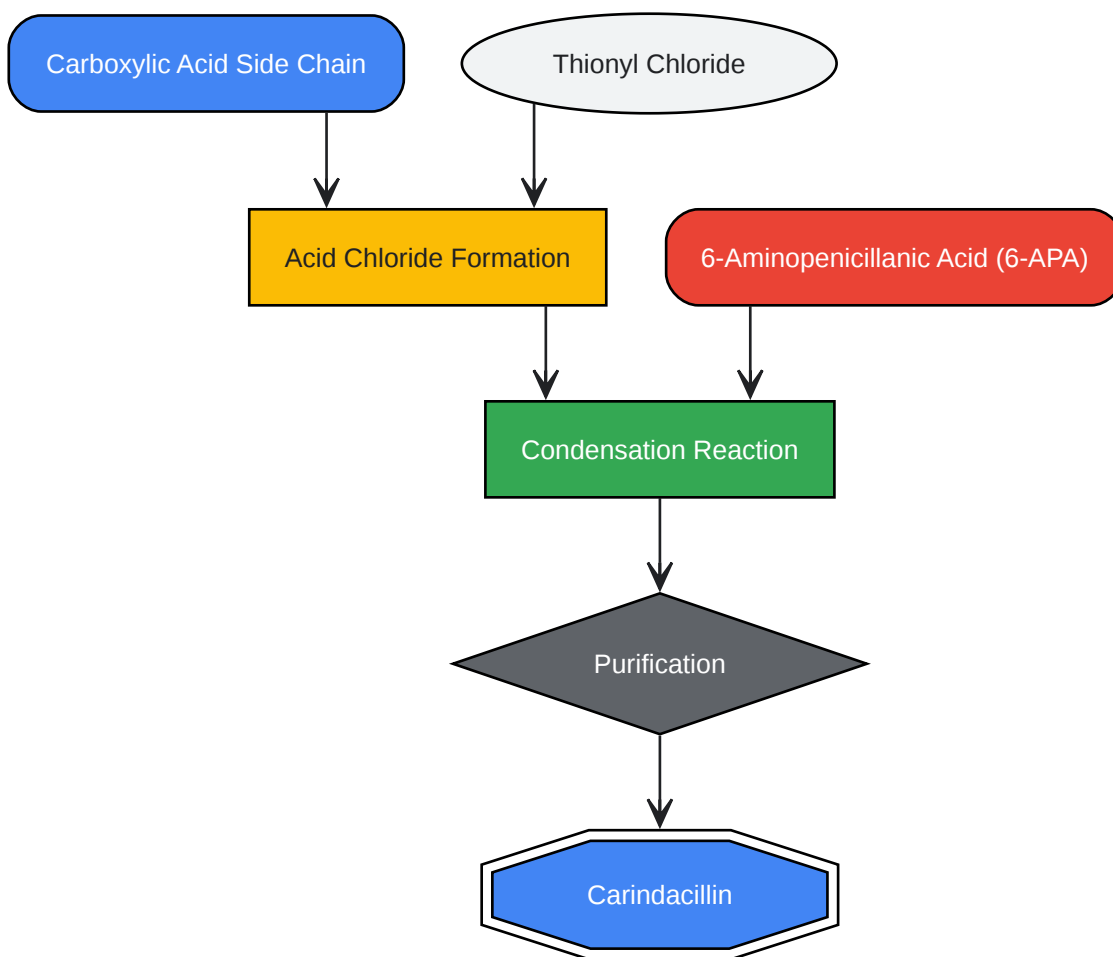
A general two-step chemical method for synthesizing penicillin derivatives can be adapted for **Carindacillin**. This involves the formation of an acid chloride followed by its condensation with 6-aminopenicillanic acid (6-APA).

#### Step 1: Acid Chloride Formation

- Dissolve the carboxylic acid corresponding to the desired side chain (in the case of **Carindacillin**, 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid) in a suitable dry solvent such as benzene.
- Add thionyl chloride to the solution.
- Reflux the mixture for 2-3 hours.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

#### Step 2: Condensation with 6-APA

- Prepare a solution of 6-APA in an aqueous solution of sodium bicarbonate.
- Dilute the 6-APA solution with acetone.
- While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA solution at room temperature.
- Continue stirring the reaction mixture for 2-4 hours.
- Acidify the mixture to precipitate the product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization or column chromatography.



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General workflow for the synthesis of penicillin derivatives.

## In Vivo Efficacy Study Protocol (Mouse Model)

- Animal Model: Use a suitable strain of mice for inducing systemic bacterial infections.
- Infection: Inoculate mice intraperitoneally with a standardized lethal dose of the target bacterium (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*).
- Drug Administration: Administer **Carindacillin** sodium orally at various dose levels to different groups of infected mice.
- Observation: Monitor the mice for a defined period (e.g., 96 hours) for survival.

- Data Analysis: Calculate the protective dose 50 (PD50), which is the dose required to protect 50% of the animals from a lethal infection.

## Pharmacological Data

### Efficacy

**Carindacillin** has demonstrated in vivo efficacy against a range of Gram-positive and Gram-negative bacteria in mouse models.

Table 3: In Vivo Efficacy of Orally Administered **Carindacillin** Sodium in Mice

Bacterial Species	Protective Dose 95 (PD95) (mg/kg)
Escherichia coli	30.4 - 220.4[7]
Salmonella choleraesuis	30.4 - 220.4[7]
Pasteurella multocida	30.4 - 220.4[7]
Proteus vulgaris	30.4 - 220.4[7]
Staphylococcus aureus	30.4 - 220.4[7]
Streptococcus pyogenes	30.4 - 220.4[7]

### Pharmacokinetics

**Carindacillin** is designed for oral administration, after which it is hydrolyzed to carbenicillin. The pharmacokinetic parameters of carbenicillin are therefore of primary importance.

Table 4: Pharmacokinetic Properties of Carbenicillin (Active Metabolite)

Parameter	Value
Bioavailability (Oral)	30-40%[6]
Protein Binding	30-60%[6]
Elimination Half-life	~1 hour[1]
Excretion	Primarily renal[4]

## Toxicity

The toxicity of **Carindacillin** is primarily associated with its active metabolite, carbenicillin.

Table 5: Acute Toxicity of Carbenicillin

Test	Species	Route	LD50
LD50	Mouse	Oral	>12 g/kg[11]
LD50	Rat	Oral	>10 g/kg[11]
LD50	Mouse	Intraperitoneal	7,600 mg/kg[11]
LD50	Rat	Intraperitoneal	10 g/kg[11]
LD50	Mouse	Subcutaneous	9 g/kg[11]
LD50	Rat	Subcutaneous	>10 g/kg[11]
LD50	Mouse	Intravenous	2350 mg/kg (47 mg/20 g)[4]

Common adverse effects associated with **Carindacillin** use in humans include nausea, bad taste, diarrhea, vomiting, flatulence, and glossitis.[3]

## Conclusion

**Carindacillin** serves as an effective oral prodrug for the broad-spectrum antibiotic carbenicillin. Its chemical structure is designed to enhance oral absorption, allowing for the treatment of various bacterial infections, particularly those of the urinary tract. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key pharmacological data. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of drug development. Further research could focus on the development of novel penicillin prodrugs with improved pharmacokinetic profiles and resistance to  $\beta$ -lactamases.

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